2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a complex heterocyclic architecture combining a [1,2,4]triazolo[1,5-c]quinazoline core with a pyrido[1,2-a]pyrimidin-4-one moiety. Key structural elements include:
- Phenyl substituent at position 2, contributing to lipophilicity and π-π stacking interactions.
The compound’s design likely targets enzymes or receptors requiring planar aromatic systems (e.g., kinases or DNA topoisomerases).
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3S/c1-34-20-13-18-19(14-21(20)35-2)28-26(32-25(18)29-24(30-32)16-8-4-3-5-9-16)36-15-17-12-23(33)31-11-7-6-10-22(31)27-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLFJGSWOMLXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activity. They are known to interact with various targets in cancer cells.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. These interactions can lead to changes in the function of the target, potentially inhibiting its activity and leading to the observed therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer cell proliferation and survival
Pharmacokinetics
It is known that nitrogen-containing heterocycles, such as 1,2,4-triazoles, can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity against various cancer cell lines. This suggests that this compound may also have similar effects.
Biological Activity
The compound 2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Features
The compound belongs to the class of triazoloquinazoline derivatives . Its unique structure incorporates various functional groups that are essential for its biological activities. The presence of a triazoloquinazoline core is particularly significant as it is a scaffold commonly found in many kinase inhibitors, which are crucial in regulating cellular processes.
| Structural Feature | Description |
|---|---|
| Core Structure | Triazoloquinazoline |
| Functional Groups | Methoxy groups, thioether linkages |
| Molecular Formula | C27H25N5O4S |
| Molecular Weight | 515.6 g/mol |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit various cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with tumor growth. The quinazoline ring in the structure is known for its role in targeting specific kinases involved in cancer progression .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. The presence of the pyrazole moiety suggests possible activity against bacterial and fungal pathogens. Preliminary studies indicate effectiveness against several strains of bacteria and fungi, warranting further investigation into its mechanism of action .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects . It interacts with inflammatory pathways and has been evaluated in vivo for its ability to reduce edema in animal models . This makes it a candidate for further development in treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study reported that the compound significantly reduced cell viability in various cancer cell lines (e.g., breast cancer, colon cancer) at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria as well as several fungal species. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .
- Anti-inflammatory Evaluation : In animal models, the compound showed a significant reduction in paw edema compared to control groups, suggesting strong anti-inflammatory properties. Docking studies indicated potential interactions with COX enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Key Observations
Structural Diversity: The target compound’s triazoloquinazoline-pyrido-pyrimidinone system is distinct from benzothieno-pyrimidine () or imidazo-pyridine () cores. This impacts planarity and target binding. Sulfur vs. Oxygen Linkers: The thio-methyl group in the target compound may confer higher flexibility and redox sensitivity compared to the phenoxy group in .
Substituent Effects: Electron-Donating Groups: Methoxy (target) vs. Lipophilicity: The phenyl group (target) and trifluoromethylphenyl () enhance membrane permeability but differ in electronic effects (CF3 is electron-withdrawing) .
Synthetic Approaches :
- Multi-step cyclization () and one-pot reactions () are common. The target compound may require similar strategies for triazoloquinazoline formation.
Physical Properties :
- The diethyl compound () has a moderate melting point (243–245°C), while the trifluoromethyl derivative () exhibits exceptional thermal stability (573 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
